

A Comprehensive Technical Guide to the Synthesis and Utility of 4-(Bromomethyl)benzaldehyde

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **4-(Bromomethyl)benzaldehyde**

Cat. No.: **B112711**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **4-(bromomethyl)benzaldehyde**, a versatile bifunctional building block in organic synthesis. The document details its chemical properties, established synthetic protocols with quantitative data, and its applications, particularly in the realm of medicinal chemistry and drug discovery.

Chemical and Physical Properties

4-(Bromomethyl)benzaldehyde, with the chemical formula C₈H₇BrO, is a valuable reagent due to its two distinct reactive sites: an aldehyde group and a bromomethyl group. This dual functionality allows for a wide range of chemical transformations, making it a staple in the synthesis of complex organic molecules. The compound typically appears as a white to off-white or pale yellow crystalline powder.

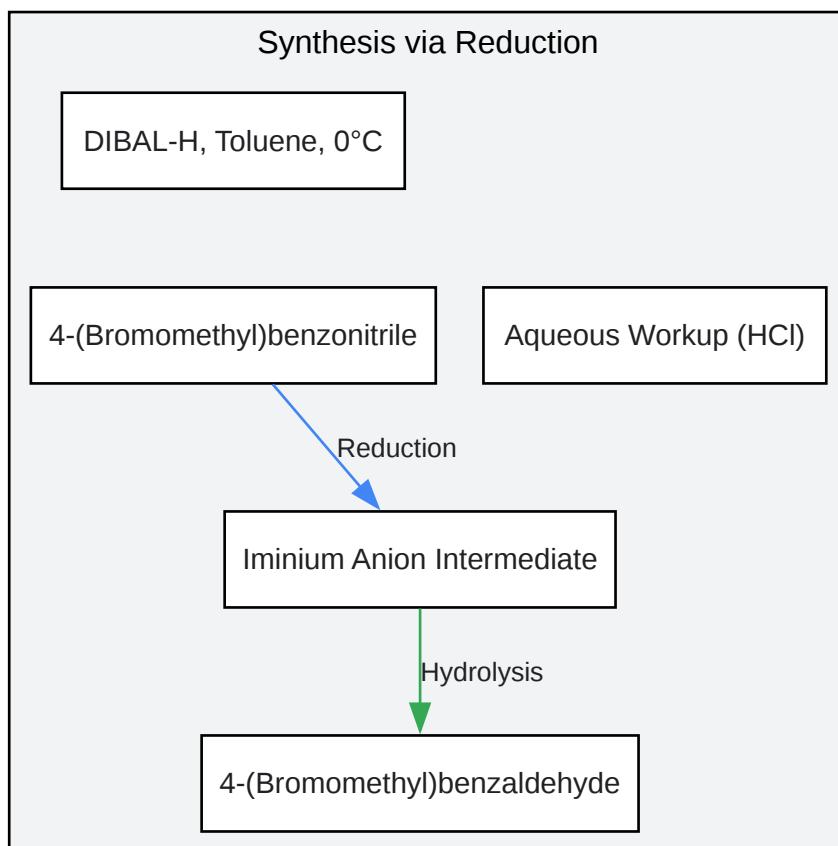
Table 1: Physicochemical Properties of **4-(Bromomethyl)benzaldehyde**

Property	Value	Reference
CAS Number	51359-78-5	
Molecular Weight	199.04 g/mol	
Melting Point	95-99 °C	
Boiling Point	277.9±15.0 °C (Predicted)	
Density	1.524±0.06 g/cm ³ (Predicted)	
InChI Key	XYPVBDHERGKJG- UHFFFAOYSA-N	
Canonical SMILES	C1=CC(=CC=C1CBr)C=O	
Solubility	Sparingly soluble in water; soluble in organic solvents like ethanol, ether, and chloroform.	
Storage Conditions	Store at <-15°C or under inert gas (nitrogen or Argon) at 2- 8°C.	

Synthesis of 4-(Bromomethyl)benzaldehyde

The synthesis of **4-(bromomethyl)benzaldehyde** can be achieved through several routes. The most commonly cited methods involve the reduction of 4-(bromomethyl)benzonitrile and the oxidation of 4-(bromomethyl)benzyl alcohol.

A prevalent method for synthesizing **4-(bromomethyl)benzaldehyde** is the reduction of 4-(bromomethyl)benzonitrile using Diisobutylaluminum hydride (DIBAL-H). This reaction is typically carried out at low temperatures to ensure the stability of the intermediate iminium anion, which is then hydrolyzed to yield the desired aldehyde.


Table 2: Quantitative Data for the Reduction of 4-(Bromomethyl)benzonitrile

Parameter	Value	Reference
Starting Material	4-(bromomethyl)benzonitrile	
Reagent	Diisobutylaluminum hydride (DIBAL-H) in hexane	
Solvent	Dry Toluene	
Reaction Temperature	0 °C	
Reaction Time	1-2 hours	
Reported Yield	70-90%	

Experimental Protocol:

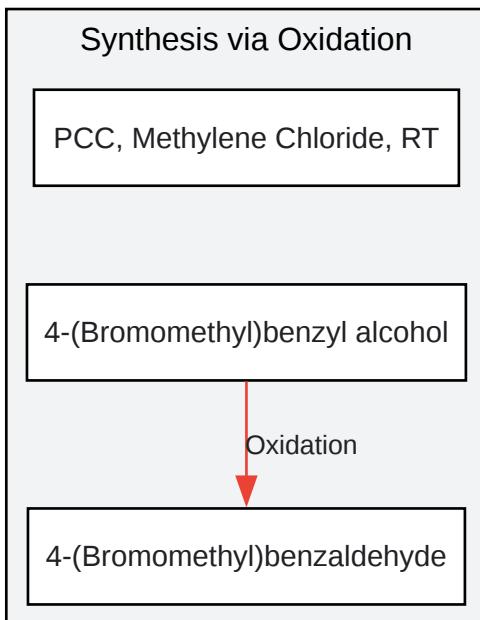
- Dissolve 4-(bromomethyl)benzonitrile (e.g., 1 g, 5.1 mmol) in dry toluene (10 mL) in a flask under a nitrogen atmosphere.
- Cool the solution to 0 °C using an ice bath.
- Add a 1.08 M solution of DIBAL-H in hexane (2 equivalents) dropwise to the cooled solution.
- Stir the reaction mixture at 0 °C for 1 hour.
- Quench the reaction by diluting with chloroform (15 mL), followed by the slow addition of 10% hydrochloric acid (34 mL).
- Allow the mixture to stir at room temperature for an additional hour.
- Separate the organic layer, wash it with distilled water, and dry it over anhydrous sodium sulfate.
- Remove the solvent under reduced pressure. The resulting residue can be further purified by washing with ice-cold n-hexane to yield **4-(bromomethyl)benzaldehyde**.

Reaction Workflow:

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of **4-(Bromomethyl)benzaldehyde** via reduction.

Another established method involves the oxidation of 4-(bromomethyl)benzyl alcohol. Pyridinium chlorochromate (PCC) is a common oxidizing agent for this transformation.


Table 3: Quantitative Data for the Oxidation of 4-(Bromomethyl)benzyl alcohol

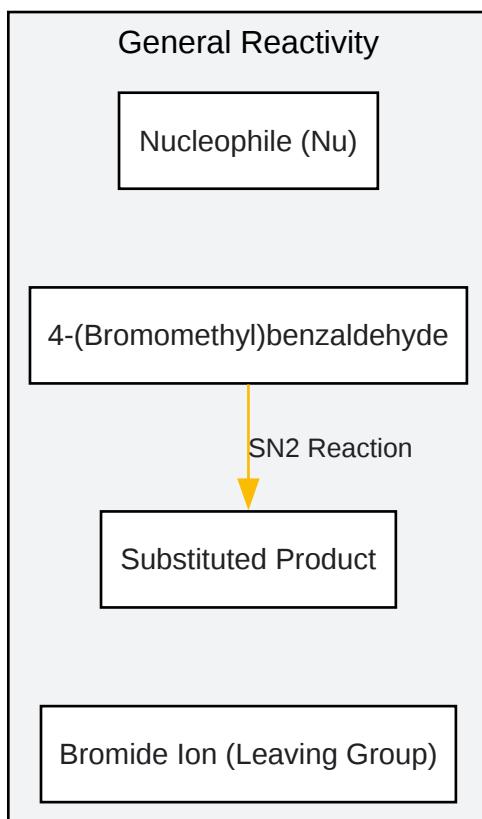
Parameter	Value	Reference
Starting Material	4-(bromomethyl)benzyl alcohol (9.0 g, 43 mmol)	
Reagent	Pyridinium chlorochromate (PCC) (14.1 g, 6.5 mmol)	
Solvent	Methylene chloride	
Reaction Temperature	Room temperature	
Reaction Time	Approximately 1 hour	
Reported Yield	4.9 g (after recrystallization)	

Experimental Protocol:

- Dissolve 4-(bromomethyl)benzyl alcohol (9.0 g, 43 mmol) in methylene chloride.
- Add pyridinium chlorochromate (14.1 g, 6.5 mmol) to the solution.
- Stir the reaction mixture at room temperature under a nitrogen atmosphere for about one hour.
- Monitor the progress of the reaction using thin-layer chromatography.
- Upon completion, filter the reaction mixture through a pad of CELITE® and concentrate the filtrate in vacuo.
- Partition the residue between equal volumes of diethyl ether and water.
- Separate the organic fraction, wash it with water and then with brine, and dry it over magnesium sulfate.
- Remove the solvents in vacuo to obtain a white crystalline solid.
- Recrystallize the solid from hot diethyl ether to yield pure **4-(bromomethyl)benzaldehyde** as needle-like crystals.

Reaction Workflow:

[Click to download full resolution via product page](#)


Caption: Workflow for the synthesis of **4-(Bromomethyl)benzaldehyde** via oxidation.

Applications in Drug Discovery and Organic Synthesis

4-(Bromomethyl)benzaldehyde is a cornerstone in the synthesis of various pharmaceuticals and agrochemicals. Its bifunctional nature allows it to act as a versatile synthon.

The aldehyde group readily participates in reactions such as nucleophilic additions and condensations, forming Schiff bases, chalcones, and various heterocyclic systems. The bromomethyl group is an excellent electrophile, susceptible to nucleophilic substitution by a wide array of nucleophiles, including amines, alcohols, and thiols, typically via an SN_2 mechanism. This reactivity is pivotal for introducing the formylbenzyl moiety into larger molecules, which is a common scaffold in medicinal chemistry.

General Nucleophilic Substitution Pathway:

[Click to download full resolution via product page](#)

Caption: General nucleophilic substitution at the bromomethyl group.

In drug discovery, this compound and its derivatives are used to synthesize novel compounds for screening and as intermediates for active pharmaceutical ingredients (APIs). For instance, it can be used in the synthesis of N-substituted piperazine derivatives, which are common motifs in various drug candidates.

Safety Information

4-(Bromomethyl)benzaldehyde is classified as a hazardous substance. It is harmful if swallowed or inhaled and causes severe skin burns and eye damage. Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. All work should be conducted in a well-ventilated fume hood.

- To cite this document: BenchChem. [A Comprehensive Technical Guide to the Synthesis and Utility of 4-(Bromomethyl)benzaldehyde]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b112711#synthesis-and-discovery-of-4-bromomethyl-benzaldehyde>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com